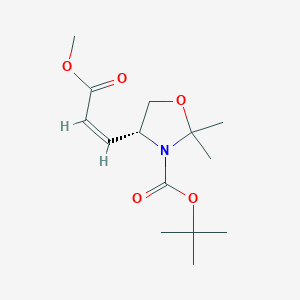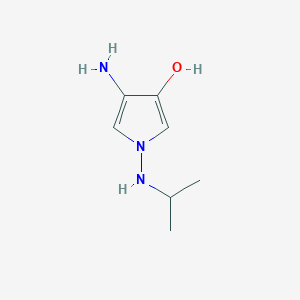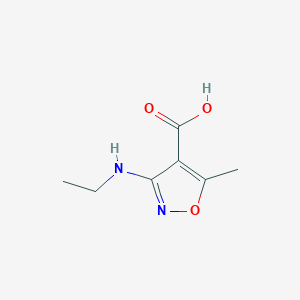![molecular formula C8H13N5O2 B12872841 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical research. The unique structure of this compound, which includes both pyrazole and triazole rings, contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and its diazonium salt . This reaction is carried out in the presence of active methylene compounds, resulting in the formation of the desired pyrazolo[1,5-b][1,2,4]triazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and substituted thiourea . For instance, the reaction with hydrazonoyl chlorides and halo ketones can lead to the formation of 1,3,4-thiadiazoles and 1,3-thiazoles . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Applications De Recherche Scientifique
The compound 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol has several scientific research applications. In medicinal chemistry, it is explored for its potential as an antitrypanosomal and antischistosomal agent . Additionally, it has shown promise as an HMG-CoA reductase inhibitor, COX-2 selective inhibitor, and AMP phosphodiesterase inhibitor . In materials science, the compound’s unique structure makes it a candidate for the development of new materials with specific properties. Furthermore, its reactivity and chemical properties make it a valuable compound for various chemical research studies.
Mécanisme D'action
The mechanism of action of 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, as an HMG-CoA reductase inhibitor, it interferes with the enzyme’s activity, leading to reduced cholesterol synthesis . As a COX-2 selective inhibitor, it selectively inhibits the cyclooxygenase-2 enzyme, reducing inflammation and pain . The compound’s interaction with AMP phosphodiesterase results in increased levels of cyclic AMP, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines . These compounds share similar structural features, including the presence of pyrazole and triazole rings. each compound has unique properties and applications. For example, pyrazolo[1,5-a]pyrimidines are known for their antitrypanosomal activity, while pyrazolo[5,1-c]triazines exhibit a broad range of biological activities
Propriétés
Formule moléculaire |
C8H13N5O2 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-(7-amino-6-ethoxy-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol |
InChI |
InChI=1S/C8H13N5O2/c1-2-15-8-6(9)7-10-5(3-4-14)11-13(7)12-8/h14H,2-4,9H2,1H3,(H,10,11) |
Clé InChI |
BYVCZMOIVDGGST-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN2C(=C1N)N=C(N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)

![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)









